molecular formula C22H20O5 B2789584 methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate CAS No. 307549-87-7

methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

Cat. No. B2789584
CAS RN: 307549-87-7
M. Wt: 364.397
InChI Key: SEMWRIMZCINNPG-UHFFFAOYSA-N
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Description

  • Structure : It consists of a benzoate group linked to a chromene ring via an ether linkage .

Synthesis Analysis

The synthesis of this compound involves the esterification of 4-hydroxybenzoic acid with 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl alcohol (the chromene precursor). The reaction typically employs acid-catalyzed esterification, resulting in the formation of the desired methyl ester .


Molecular Structure Analysis

The molecular structure of methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate consists of a benzoate moiety attached to a chromene ring. The chromene ring contributes to its aromatic character, and the ester group imparts lipophilicity .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis (breaking the ester bond), nucleophilic substitution, and oxidative processes. Its reactivity depends on the functional groups present and the reaction conditions .


Physical And Chemical Properties Analysis

  • Color : Colorless to pale yellow

Safety And Hazards

  • Environmental Impact : Dispose of properly according to local regulations .

Future Directions

  • Formulation : Develop formulations for drug delivery applications .

properties

IUPAC Name

methyl 4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-25-21(23)15-8-6-14(7-9-15)13-26-16-10-11-18-17-4-2-3-5-19(17)22(24)27-20(18)12-16/h6-12H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMWRIMZCINNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

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